P-Glycoprotein (P-gp) Inhibitory Potency: 9.4-Fold Higher Affinity than Atorvastatin Acid
Atorvastatin methyl ester exhibits significantly higher affinity for the efflux transporter P-glycoprotein (P-gp) compared to the parent atorvastatin acid. In a murine monocytic leukemia cell line overexpressing mdr1a/1b, Atorvastatin methyl ester inhibited rhodamine 123 (R123) transport with an IC₅₀ of 3.2 μM, whereas atorvastatin acid showed an IC₅₀ of 30.1 μM [1]. The methyl ester form also outperformed other statin lactones, including atorvastatin lactone (IC₅₀ = 5.2 μM), simvastatin lactone (IC₅₀ = 38.2 μM), and lovastatin lactone (IC₅₀ = 45.8 μM) [1].
| Evidence Dimension | P-glycoprotein (P-gp) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 3.2 μM |
| Comparator Or Baseline | Atorvastatin acid: IC₅₀ = 30.1 μM; Atorvastatin lactone: IC₅₀ = 5.2 μM; Simvastatin lactone: IC₅₀ = 38.2 μM; Lovastatin lactone: IC₅₀ = 45.8 μM |
| Quantified Difference | 9.4-fold more potent than atorvastatin acid; 1.6-fold more potent than atorvastatin lactone |
| Conditions | Rhodamine 123 (R123) transport inhibition assay in P388/MDR murine monocytic leukemia cells overexpressing mdr1a/1b; fluorimetric assay. |
Why This Matters
This pronounced difference in P-gp affinity is critical for scientists investigating statin-mediated drug-drug interactions (DDIs) and transporter-mediated resistance mechanisms, as it demonstrates that the methyl ester impurity exhibits a distinct pharmacological profile that cannot be inferred from the parent drug.
- [1] Bogman, K., Peyer, A. K., Török, M., Küsters, E., & Drewe, J. HMG‐CoA reductase inhibitors and P‐glycoprotein modulation. British Journal of Pharmacology, 2001, 132(6), 1183-1192. View Source
